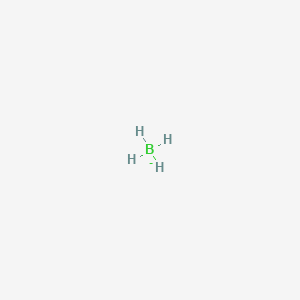

Borohydride

Descripción

Propiedades

Fórmula molecular |

BH4- |

|---|---|

Peso molecular |

14.85 g/mol |

Nombre IUPAC |

boranuide |

InChI |

InChI=1S/BH4/h1H4/q-1 |

Clave InChI |

CROBTXVXNQNKKO-UHFFFAOYSA-N |

SMILES |

[BH4-] |

SMILES canónico |

[BH4-] |

Origen del producto |

United States |

Historical Context and Evolution of Borohydride Research

The journey of borohydride research began in the 1940s with the pioneering work of Hermann Irving Schlesinger and Herbert C. Brown. borates.todaywikipedia.org Their initial synthesis of lithium this compound (Li[BH₄]) from diborane (B8814927) (B₂H₆) marked a significant milestone in inorganic chemistry. borates.todaywikipedia.org This discovery was not an isolated event but part of a broader investigation into the chemistry of boron hydrides, which at the time, presented a puzzle to the prevailing electronic theories of chemical bonding. nobelprize.org

During World War II, research into volatile uranium compounds for the National Defense Research Committee led to the synthesis of uranium(IV) this compound. wikipedia.org The need for a more scalable production method for borohydrides prompted further investigation, leading to the discovery of a method for producing sodium this compound (NaBH₄). wikipedia.org This involved the reaction of sodium hydride with methyl borate (B1201080) at elevated temperatures, a process that would later become a basis for industrial production. nobelprize.orgwidener.edu

A pivotal moment in the evolution of this compound research was the serendipitous discovery of the reducing properties of sodium this compound. widener.edu While searching for a solvent to purify NaBH₄, acetone was used, leading to a vigorous reaction that produced isopropyl alcohol. widener.edu This unexpected outcome revealed the potential of sodium this compound as a valuable reagent for the hydrogenation of organic molecules, particularly for the reduction of aldehydes and ketones. nobelprize.orgwidener.edu This discovery laid the foundation for the extensive use of borohydrides in organic synthesis. The subsequent work by H.C. Brown on organoboron reactions and the development of borohydrides for reduction, including the famous hydroboration reaction, earned him a share of the Nobel Prize in Chemistry in 1979 and solidified the importance of this compound chemistry. murov.infonobelprize.org

Advanced Synthetic Methodologies for Borohydride Compounds

Theoretical and Computational Elucidation of Reaction Pathways

The intricacies of this compound reactions, particularly the precise movement of hydride ions, have been a subject of extensive theoretical and computational investigation. These studies provide a molecular-level understanding that complements experimental observations.

Density Functional Theory (DFT) has emerged as a powerful tool for modeling the electronic structure and reactivity of this compound species. researchgate.netrsc.org DFT simulations are instrumental in mapping out the potential energy surfaces of reactions, identifying transition states, and calculating reaction barriers, thereby offering insights into the underlying mechanisms of hydride transfer. rsc.org

The reduction of carbonyl compounds by sodium this compound is a classic example of nucleophilic addition. The reaction is initiated by the attack of a hydride ion (H⁻) from the this compound complex onto the electrophilic carbonyl carbon. libretexts.orgchemguide.co.uk This step results in the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org

Subsequent protonation of the alkoxide, typically by a solvent molecule like water or alcohol, yields the final alcohol product. libretexts.orglumenlearning.com DFT calculations have been employed to model this process, confirming the feasibility of the nucleophilic attack and providing estimates for the activation energies involved. The mechanism for a NaBH₄ reduction involves ethanol as the proton source in the second step. lumenlearning.com

It's important to note that the this compound anion itself is not the sole actor. In protic solvents, the solvent plays a crucial role in activating the carbonyl group through hydrogen bonding, making it more susceptible to nucleophilic attack.

A simplified representation of the reaction is as follows:

Nucleophilic Attack: R₂C=O + [BH₄]⁻ → R₂CHO⁻ + BH₃

Protonation: R₂CHO⁻ + H-Solvent → R₂CHOH + Solvent⁻

Quantum chemical theory has been used to investigate the reduction mechanism of resorufin by sodium this compound (NaBH₄). The calculated results indicate that the reduction mechanism involves a nucleophilic addition with BH₄⁻, a synchronous proton abstraction from a carbon atom, a protonation in a nitrogen atom, and then a final hydrolysis process to yield the reduced product, dihydroresorufin. researchgate.net

Recent DFT studies have highlighted the significance of intermediates beyond the initially considered this compound anion. In protic solvents, the protonolysis of the this compound ion can lead to the formation of a borane-dihydrogen complex, BH₃(H₂). figshare.com This intermediate is believed to play a key role in the subsequent reduction steps.

The formation of BH₃(H₂) is a result of the interaction between the this compound ion and a proton source, leading to the evolution of molecular hydrogen and the generation of borane (BH₃). figshare.com Borane itself is a potent reducing agent. Electronic structure calculations have shown that the borane molecule can act as an efficient bifunctional acid-base catalyst in H₂ elimination reactions. nih.gov This catalytic role significantly lowers the energy barrier for hydrogen release. nih.gov

The intermediacy of BH₃ suggests that the reduction of certain substrates may proceed through a hydroboration-type mechanism rather than a direct hydride transfer from the this compound anion. This has important implications for understanding the selectivity and reactivity of this compound reductions in different solvent systems.

Ab initio molecular dynamics (AIMD) simulations provide a dynamic picture of this compound interactions in solution, capturing the explicit role of solvent molecules and counter-ions. acs.orghenkelmanlab.org These simulations, which solve the electronic structure on-the-fly as the atoms move, offer a more realistic representation of the reaction environment compared to static quantum chemical calculations.

Car-Parrinello molecular dynamics simulations of sodium this compound in methanol (B129727) have suggested that Na⁺ and BH₄⁻ exist as contact ion pairs in the solvent. researchgate.netacs.org This finding has led to the proposal of a new transition state model for ketone reduction that includes the complexation of the carbonyl oxygen with the sodium cation. acs.org This model has shown good agreement with experimental data on the diastereoselectivity of the reduction of substituted cyclohexanones. acs.org

AIMD simulations have also been used to study the hydration of the this compound ion, revealing details about the structure of the first hydration shell and the nature of the interactions between the ion and surrounding water molecules. acs.org Understanding these interactions is crucial for accurately modeling this compound reactions in aqueous media.

Kinetic and thermodynamic modeling provides a quantitative framework for understanding and predicting the rates and outcomes of this compound reactions. Various kinetic models have been applied to describe the hydrolysis of sodium this compound, a reaction of significant interest for hydrogen storage applications. academie-sciences.frntu.edu.tw These models include zero-order, first-order, and Langmuir-Hinshelwood kinetics. ntu.edu.tw

The choice of the most appropriate kinetic model often depends on the specific reaction conditions, such as temperature, pH, and the nature of the catalyst used. academie-sciences.fr For instance, the Langmuir-Hinshelwood model has been found to provide a reasonable description of the hydrogen generation rate from this compound hydrolysis over a range of temperatures. ntu.edu.tw

Thermodynamic modeling is crucial for determining the feasibility of a reaction and for understanding the influence of factors like temperature and concentration on the reaction equilibrium. lboro.ac.uk For the hydrolysis of sodium this compound, thermodynamic studies have been used to determine the maximum concentration of NaBH₄ that can be used without the precipitation of the sodium metaborate byproduct. lboro.ac.uk Such information is vital for the design of efficient hydrogen generation systems.

Kinetic Models for Sodium this compound Hydrolysis

| Model | Description | Applicability |

|---|---|---|

| Zero-Order | Reaction rate is independent of the concentration of the reactant. | Often observed at low temperatures. ntu.edu.tw |

| First-Order | Reaction rate is directly proportional to the concentration of one reactant. | Can be applicable under certain temperature ranges. ntu.edu.tw |

| Langmuir-Hinshelwood | A model for heterogeneous catalysis that considers the adsorption of reactants onto the catalyst surface. | Provides a good description over a wider range of temperatures. academie-sciences.frntu.edu.tw |

| Michaelis-Menten | Typically used for enzyme kinetics, it has also been applied to this compound hydrolysis, suggesting a bimolecular mechanism. academie-sciences.fr | Can be used to interpret kinetic data. academie-sciences.fr |

Mechanistic Aspects of this compound Hydrolysis and Solvolysis

NaBH₄ + 2H₂O → NaBO₂ + 4H₂

This reaction is typically slow in neutral or alkaline solutions but is accelerated by catalysts or acidic conditions. wikipedia.org

The mechanism of this compound hydrolysis is complex and can proceed through multiple steps. It is generally accepted that the hydrolysis occurs in a stepwise manner, with the successive replacement of hydride ions with hydroxyl groups. academie-sciences.fr

In the presence of a catalyst, the reaction often involves the adsorption of the this compound ion onto the catalyst surface. academie-sciences.fr For cobalt-based catalysts, it has been proposed that the adsorption is dissociative, leading to the formation of H₂ and surface-bound OBH₃. academie-sciences.fr The subsequent hydrolysis of the remaining B-H bonds can then occur. academie-sciences.fr

The nature of the solvent also plays a critical role. In the case of hydrolysis by water vapor, a key step is the deliquescence of the solid sodium this compound, where it absorbs water from the vapor phase to form a viscous solution in which the reaction proceeds. sc.edu

The solvolysis of sodium this compound in alcohols also leads to the generation of hydrogen. The reactivity is influenced by the nature of the alcohol.

Spontaneous Hydrolysis Mechanisms: Role of Water Molecules

BH₄⁻ + 4H₂O → B(OH)₄⁻ + 4H₂

This process involves the sequential substitution of hydride ions (H⁻) on the boron atom with hydroxyl groups (OH⁻) from water. wikipedia.org The reaction proceeds through various short-lived hydroxyborate intermediates. wikipedia.org The key steps in this uncatalyzed hydrolysis are:

BH₄⁻ + H₂O → BH₃(OH)⁻ + H₂

BH₃(OH)⁻ + H₂O → BH₂(OH)₂⁻ + H₂

BH₂(OH)₂⁻ + H₂O → BH(OH)₃⁻ + H₂

BH(OH)₃⁻ + H₂O → B(OH)₄⁻ + H₂

Experimental studies using techniques like ¹¹B NMR spectroscopy have provided evidence for the existence of these intermediates, although they are typically very short-lived. wikipedia.org Traces of the initial intermediate, trihydroxythis compound (BH₃(OH)⁻), have been detected, confirming the stepwise nature of the hydrolysis. wikipedia.org

The role of water is central to this mechanism, acting as both a solvent and a reactant. For solid sodium this compound, the first crucial step is deliquescence, where the solid absorbs water vapor to form a concentrated aqueous solution, after which the hydrolysis reaction can proceed.

The rate of spontaneous hydrolysis is highly dependent on the pH of the solution. The reaction is significantly slower in alkaline (high pH) conditions and accelerates as the pH decreases. researchgate.net This is because the reaction is effectively a protonolysis, and the availability of protons (or hydronium ions) facilitates the breakdown of the this compound anion. acs.org In highly alkaline solutions (pH > 12), the this compound ion is relatively stable, making these conditions suitable for storing this compound solutions. wikipedia.org Temperature also plays a significant role, with higher temperatures increasing the rate of hydrolysis. wikipedia.org Kinetic studies have often found the spontaneous hydrolysis reaction to be zero-order with respect to the initial this compound concentration under certain conditions. wikipedia.org

Catalytic Hydrolysis: Reaction Intermediates and Rate-Determining Steps

The hydrolysis of this compound can be significantly accelerated by the use of catalysts, typically transition metals such as ruthenium, cobalt, nickel, and platinum. mdma.ch Catalytic hydrolysis is a heterogeneous process that follows a different mechanistic pathway than spontaneous hydrolysis, generally involving the adsorption of reactants onto the catalyst surface.

Several kinetic models have been proposed to describe catalytic this compound hydrolysis, with the Langmuir-Hinshelwood model often providing a good description of the reaction kinetics over a range of conditions. mdma.chcdnsciencepub.com This model posits that the reaction occurs between reactants adsorbed on the catalyst surface. The general steps involved are:

Adsorption: this compound ions (BH₄⁻) and water molecules (H₂O) adsorb onto active sites on the catalyst surface.

Surface Reaction: The adsorbed species react on the surface to form intermediates and products.

Desorption: The final products, borate (B1201080) (B(OH)₄⁻) and hydrogen gas (H₂), desorb from the catalyst surface, freeing up the active sites for further reaction cycles.

The reaction intermediates in catalytic hydrolysis are similar to those in spontaneous hydrolysis, involving hydroxythis compound species. Spectroscopic studies have identified the formation of short-lived intermediates such as BH₃OH⁻. researchgate.neticheme.org In some cases, using specific solvents like dimethylformamide (DMF), other BH₃-based intermediates like DMF·BH₃ and B₂H₇⁻ have also been observed, highlighting the role of BH₃ as a key intermediate species. icheme.org

The rate-determining step (the slowest step in the reaction sequence) in catalytic hydrolysis can vary depending on the catalyst, reactant concentrations, and temperature.

At low this compound concentrations , the rate-limiting step is often the surface adsorption of the this compound ion onto the catalyst. nih.gov

At high this compound concentrations , the catalyst surface may become saturated, and the rate-determining step can shift to the surface reaction between the adsorbed molecules. nih.gov

The nature of the catalyst's surface is crucial. For instance, with cobalt-based catalysts, it is suggested that the process involves two types of adsorption sites: electron-rich sites that interact with water and electron-deficient sites that interact with the this compound ion. wikipedia.org The subsequent hydrolysis of the four B-H bonds occurs sequentially. wikipedia.org

| Kinetic Model | Description | Applicability in this compound Hydrolysis |

| Zero-Order | Reaction rate is independent of the concentration of the reactant. | Often observed at high this compound concentrations or low temperatures. mdma.ch |

| First-Order | Reaction rate is directly proportional to the concentration of one reactant. | Describes the reaction well under specific conditions, particularly at low this compound concentrations. mdma.chnih.gov |

| Langmuir-Hinshelwood | Reaction rate depends on the adsorption of reactants onto the catalyst surface. | Frequently provides the best fit for experimental data over a wide range of temperatures and concentrations. mdma.chcdnsciencepub.com |

Stereochemical and Diastereoselective Control in this compound Reductions

Controlling the stereochemical outcome of this compound reductions is a critical aspect of modern organic synthesis. The reduction of a prochiral ketone can generate a new stereocenter, and the facial selectivity of the hydride attack determines the configuration of the resulting alcohol. Several models and strategies are employed to predict and control this selectivity.

Models for Stereoselectivity in Acyclic Systems: For acyclic ketones with a stereocenter adjacent (α) to the carbonyl group, the Felkin-Anh model is widely used to predict the major diastereomer formed. acs.org This model is based on minimizing steric and torsional strain in the transition state. It assumes that the largest group on the α-carbon orients itself perpendicular to the carbonyl group, and the nucleophilic hydride attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°) from the face opposite the largest group, passing over the smallest group. acs.orgreddit.com

Chelation Control: When the α-substituent is a heteroatom (like oxygen or nitrogen) capable of coordinating with a metal cation, chelation control can override the predictions of the Felkin-Anh model. nih.gov In this scenario, a Lewis acidic metal ion (e.g., from Zn(BH₄)₂) can form a rigid five- or six-membered chelate ring involving the carbonyl oxygen and the α-heteroatom. nih.gov This conformation locks the substrate, and the hydride is delivered to the less sterically hindered face of the chelated complex, often leading to the opposite diastereomer predicted by the Felkin-Anh model. acs.org Sodium this compound itself is generally considered a non-chelating reducing agent, but the addition of Lewis acids like CeCl₃ can promote chelation. nih.gov

Stereoselectivity in Cyclic Systems: In the reduction of cyclic ketones, such as substituted cyclohexanones, the stereochemical outcome is dictated by the conformational constraints of the ring system. Hydride attack can occur from either the axial or equatorial face.

Steric Approach Control: For unhindered this compound reagents, the hydride tends to attack from the less hindered face. In many cyclohexanone systems, this corresponds to axial attack, leading to the formation of an equatorial alcohol, which is often the thermodynamically more stable product. acs.org

Torsional Strain: More hindered, bulky reducing agents (e.g., lithium tri-sec-butylthis compound, L-Selectride) favor equatorial attack to avoid steric interactions with axial hydrogens, resulting in the formation of the axial alcohol. acs.org

Modified Borohydrides and Additives: The stereoselectivity of this compound reductions can be significantly enhanced by modifying the reagent or using additives.

Modified Reagents: Replacing hydride ligands with sterically demanding groups (e.g., L-Selectride) or electron-withdrawing groups (e.g., sodium triacetoxythis compound) alters the steric and electronic properties of the reagent, thereby influencing selectivity. acs.orgmdma.ch

Additives (Luche Reduction): The addition of lanthanide salts, most notably cerium(III) chloride (CeCl₃), to sodium this compound in methanol (the Luche reduction) can dramatically alter selectivity. This is particularly effective for the 1,2-reduction of α,β-unsaturated ketones, suppressing the competing 1,4-conjugate addition. mdma.ch In the reduction of saturated ketones, CeCl₃ can also influence the diastereomeric ratio of the resulting alcohols, sometimes inverting the selectivity observed with NaBH₄ alone. commonorganicchemistry.com

| Control Element | Description | Typical Outcome |

| Felkin-Anh Model | Predicts stereoselectivity in acyclic α-chiral ketones based on steric and torsional strain. | Attack occurs anti-periplanar to the largest α-substituent. acs.org |

| Chelation Control | Occurs with α-heteroatom substituents and a chelating metal ion. | Hydride delivery is directed by a rigid chelate structure. nih.gov |

| Steric Approach Control | Hydride attacks from the less sterically hindered face of a cyclic ketone. | Often leads to the more stable equatorial alcohol. acs.org |

| Luche Reduction | Use of NaBH₄ with CeCl₃. | Promotes 1,2-reduction of enones and can alter diastereoselectivity in saturated ketones. mdma.chcommonorganicchemistry.com |

Competitive Reaction Pathways: Hydrolysis vs. Substrate Reduction

When this compound reductions are performed in protic solvents such as water or alcohols, a competitive reaction pathway is the hydrolysis (or solvolysis) of the this compound reagent itself. wikipedia.orgicheme.org This side reaction consumes the reducing agent and produces hydrogen gas, potentially impacting the efficiency and safety of the desired substrate reduction.

BH₄⁻ + 4ROH → B(OR)₄⁻ + 4H₂ (where R = H or alkyl)

The balance between these two competing pathways—hydrolysis and substrate reduction—is governed by several factors:

Relative Reaction Rates: The outcome depends on the kinetics of both reactions. Sodium this compound reduces aldehydes and ketones relatively quickly in alcoholic solvents. commonorganicchemistry.com If the rate of substrate reduction is significantly faster than the rate of hydrolysis, the desired transformation will be efficient. The hydrolysis of NaBH₄ in neutral or alkaline methanol or ethanol is fairly slow at room temperature, allowing these solvents to be effectively used for reductions. wikipedia.org

pH of the Medium: The rate of this compound hydrolysis is highly pH-dependent, increasing dramatically in acidic conditions. wikipedia.org Therefore, reductions are typically carried out in neutral or slightly basic media to suppress the competing hydrolysis reaction. In aqueous solutions, stabilizing agents like sodium hydroxide (B78521) are often added to maintain a high pH and slow the rate of hydrogen evolution. icheme.org

Substrate Reactivity: The nature of the carbonyl substrate is critical. Aldehydes and ketones are generally reactive enough to be reduced efficiently by sodium this compound under standard conditions. wikipedia.org Less reactive functional groups, such as esters, require harsher conditions (e.g., higher temperatures or stronger, modified borohydrides), which can also accelerate the competing hydrolysis pathway. wikipedia.org

Catalyst Presence: In reactions involving catalysts, the competition can be even more pronounced. Many metal nanoparticles that catalyze the reduction of substrates like 4-nitrophenol also catalyze the hydrolysis of this compound. nih.gov Research has shown an inverse correlation between the catalytic efficiency for these two processes; a catalyst that is highly active for hydrolysis is often less efficient for substrate reduction, and vice versa. nih.gov This suggests that an optimal reduction catalyst should ideally be a poor hydrolysis catalyst. The poisoning of the catalyst surface by borate, the product of hydrolysis, can also inhibit both reactions over time. nih.gov

In practice, to ensure the complete reduction of the organic substrate, an excess of sodium this compound is often used. This compensates for the portion of the reagent that is consumed by the competing hydrolysis reaction. commonorganicchemistry.com The choice of solvent, temperature, and pH are all critical parameters that must be optimized to favor substrate reduction over hydrolysis.

Future Directions and Emerging Research Frontiers

Sustainable Synthesis and Application Methodologies for BorohydridesA significant research thrust is dedicated to developing greener and more sustainable methods for both the synthesis and application of borohydridesnih.govnih.gov. This includes exploring alternative, less energy-intensive synthetic routes, utilizing renewable feedstocks, and minimizing hazardous by-products. In applications, efforts are focused on improving the efficiency and reducing the environmental impact of borohydride-based processes, such as developing more effective and eco-friendly catalysts for hydrogen generation and optimizing wastewater treatment methods to maximize metal recovery and minimize wasteresearchgate.net. The use of bio-derived materials as catalysts or additives in this compound reactions is also an active area of researchnih.gov.

Compound List

This compound ([BH₄]⁻)

Sodium this compound (NaBH₄)

Lithium this compound (LiBH₄)

Potassium this compound (KBH₄)

Magnesium this compound (Mg(BH₄)₂)

Calcium this compound (Ca(BH₄)₂)

Zinc this compound (Zn(BH₄)₂)

Triethylthis compound ([BH(CH₂CH₃)₃]⁻)

Cyanothis compound ([BH₃CN]⁻)

Ammonia (B1221849) Borane (B79455) (H₃NBH₃)

Diborane (B8814927) (B₂H₆)

Boranes (BH₃)

Borates (e.g., NaBO₂)

Metal Borides (e.g., MgB₂, AlB₂)

Metal Hydrides (e.g., LiH, NaH, MgH₂)

Metal Alkoxides (e.g., NaOCH₃)

Borophene

Q & A

Q. What experimental factors critically influence the efficiency of borohydride oxidation in fuel cells?

Methodological Answer: Key factors include catalyst composition (e.g., Pt, Au, Ni), this compound concentration, and pH. For instance, Pt-based catalysts exhibit higher activity but suffer from self-poisoning due to intermediate adsorption, while Au electrodes show lower sensitivity to poisoning but reduced activity . Electrochemical techniques like rotating disk electrode (RDE) voltammetry and in situ FTIR spectroscopy are used to quantify electron transfer numbers and identify intermediates .

Q. How can structural and thermodynamic properties of metal borohydrides be systematically characterized?

Methodological Answer: X-ray diffraction (XRD) and Raman spectroscopy resolve crystallographic and bonding features, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability . For example, lanthanide-based borohydrides exhibit unique magnetic and optical properties due to their structural flexibility .

Q. What role does sodium this compound play in nanoparticle synthesis and material reduction?

Methodological Answer: Sodium this compound acts as a strong reducing agent in synthesizing metals (e.g., Ag, Co) and graphene oxide reduction. In nanoparticle synthesis, controlling NaBH₄ concentration and reaction kinetics determines particle size and morphology, as observed in SERS-active Ag nanoparticles . For graphite oxide reduction, NaBH₄ removes oxygen-containing groups, improving conductivity compared to hydrazine .

Q. How do researchers optimize this compound fuel cell performance?

Methodological Answer: Parameters include anode catalyst selection (e.g., Ni-based catalysts for cost-effectiveness), this compound concentration (higher concentrations increase hydrogen escape but improve energy density), and operating temperature. Polarization curves and chronoamperometry are used to evaluate current density and stability .

Advanced Research Questions

Q. How can discrepancies in reported electron transfer numbers during this compound oxidation be resolved?

Methodological Answer: Discrepancies arise from competing reactions (e.g., hydrogen evolution vs. This compound oxidation). Current-decomposition studies using mass spectrometry and electrochemical modeling isolate contributions. For example, Ni electrodes show electron numbers varying from 0–5 due to parasitic H₂ reactions, requiring simultaneous current and hydrogen evolution rate measurements .

Q. What strategies mitigate ex vivo oxidation artifacts in this compound-mediated assays?

Methodological Answer: Adding EDTA (1 mM) sequesters Fe(II) generated during this compound reduction, suppressing Fenton chemistry-driven lipid oxidation. Comparative studies using triphenylphosphine reduction and EDTA supplementation validate artifact mitigation in biological samples .

Q. How does CO₂ insertion into this compound complexes enable novel catalytic transformations?

Methodological Answer: Mechanistic studies using CO₂ surrogates (e.g., bromobenzoic acid) reveal this compound’s ability to form dianionic intermediates. For example, B–H bond insertion in this compound catalysts facilitates hydrosilylation of CO₂, though insolubility of products necessitates alternative characterization methods like solid-state NMR .

Q. How do adsorption pathways of BH₄⁻ on electrocatalysts influence reaction mechanisms?

Methodological Answer: Density functional theory (DFT) predicts BH₄⁻ adsorption configurations (e.g., edge vs. top sites on Pt), affecting dissociation pathways. Experimental validation via in situ spectroscopy shows that stronger adsorption on Pt leads to incomplete oxidation (4–6 electrons) versus weaker adsorption on Au enabling higher electron numbers .

Q. What multi-variable experimental designs improve this compound-based material synthesis?

Methodological Answer: Response surface methodology (RSM) with quadratic models optimizes parameters like reaction time, temperature, and this compound concentration. For example, a second-order polynomial model accurately predicts tensile strength and viscosity in cellulose-borohydride composites .

Q. How do anion-substituted borohydrides enhance hydrogen storage capacity?

Methodological Answer: Halide or amide substitution (e.g., [BH₄⁻] → [BH₃NH₂⁻]) alters decomposition pathways, lowering hydrogen release temperatures. Synchrotron XRD and Sieverts apparatus measurements correlate compositional changes with desorption kinetics and capacity (e.g., LiBH₄–LiNH₂ systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.